molecular formula C22H31N3O3 B280099 ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B280099
M. Wt: 385.5 g/mol
InChI Key: VFXHHRRSLXURAZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that features a pyrazole ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization and subsequent functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be compared with other similar compounds such as:

    1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with different reactivity and applications.

    1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine: Another pyrazole derivative with potential biological activity.

    (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: A boronic acid derivative used in organic synthesis.

The uniqueness of ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its combined structural features of both pyrazole and quinoline rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H31N3O3

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H31N3O3/c1-8-25-14(5)17(13(4)24-25)20-18(21(27)28-9-2)12(3)23-15-10-22(6,7)11-16(26)19(15)20/h20,23H,8-11H2,1-7H3

InChI Key

VFXHHRRSLXURAZ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)C

Origin of Product

United States

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